Molecular Identity vs. Regioisomeric Analogs
The target compound, 5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, possesses a distinct molecular formula (C₇H₆BrN₃) and molecular weight (212.05 g/mol) that differentiates it from the non-brominated parent scaffold (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyridine, MW 133.15 g/mol) and from regioisomeric brominated triazolopyridines (e.g., 6-bromo or 7-bromo analogs, each with unique InChIKeys) . Commercial availability at 98% purity from vendors such as Leyan ensures consistent identity verification via InChIKey (YQWUKRGCMJAZDP-UHFFFAOYSA-N) and SMILES (Cc1nnc2cccc(Br)n12), providing unambiguous procurement specifications that prevent inadvertent substitution with incorrect regioisomers or halogen variants that would lead to divergent synthetic outcomes .
| Evidence Dimension | Molecular identity metrics |
|---|---|
| Target Compound Data | MW 212.05 g/mol; C₇H₆BrN₃; InChIKey YQWUKRGCMJAZDP-UHFFFAOYSA-N; purity 98% |
| Comparator Or Baseline | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (non-brominated parent): MW 133.15 g/mol; C₇H₇N₃ |
| Quantified Difference | MW difference 78.90 g/mol; presence of bromine atom (atomic mass 79.904) at position 5 |
| Conditions | Standard analytical characterization (MS, NMR, elemental analysis) |
Why This Matters
This ensures procurement of the exact regioisomer required for downstream Suzuki or Buchwald-Hartwig cross-coupling steps; a non-brominated or mispositioned bromo-analog cannot undergo the planned Pd-catalyzed transformations.
